Dysprosium-fod

Description

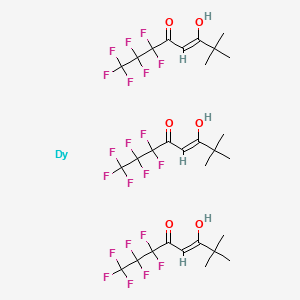

Dysprosium-fod (CAS: 18323-98-3) is a coordination compound comprising dysprosium (Dy³⁺) and the fluorinated β-diketonate ligand "fod" (1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione). This ligand’s strong electron-withdrawing fluorine substituents enhance the Lewis acidity of the central dysprosium ion, making the compound highly effective in catalytic and luminescent applications . This compound is primarily utilized in organic synthesis as a catalyst for asymmetric transformations and in materials science for its magneto-optical properties. Its stability under anhydrous conditions and compatibility with nonpolar solvents distinguish it from other lanthanide complexes .

Properties

Molecular Formula |

C30H33DyF21O6 |

|---|---|

Molecular Weight |

1051.0 g/mol |

IUPAC Name |

dysprosium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |

InChI |

InChI=1S/3C10H11F7O2.Dy/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |

InChI Key |

WTTCZGUEGPGZKL-VNGPFPIXSA-N |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Dy] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Dy] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dysprosium-fod can be synthesized through various methods. One common approach involves the direct precipitation method using dysprosium nitrate and sodium carbonate. The reaction conditions, such as the concentration of reactants, rate of addition, and temperature, are optimized to produce dysprosium carbonate nanoparticles . Another method involves the combustion synthesis of dysprosium oxide nanoparticles, where dysprosium nitrate reacts with organic fuels like urea or glycine at elevated temperatures .

Industrial Production Methods: Industrial production of dysprosium compounds often involves solvent extraction techniques. For example, dysprosium can be separated from neodymium using ionic liquids and neutral extractants in chloride media . This method allows for the efficient extraction and purification of dysprosium on a large scale.

Chemical Reactions Analysis

Types of Reactions: Dysprosium-fod undergoes various chemical reactions, including:

Oxidation: Dysprosium reacts with oxygen to form dysprosium oxide.

Reduction: Dysprosium (III) can be reduced to dysprosium (II) using reducing agents like zinc or sodium.

Substitution: Dysprosium can react with non-metals at elevated temperatures to form various compounds.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Reducing agents such as zinc or sodium.

Substitution: Non-metals like fluorine or chlorine at elevated temperatures.

Major Products:

Oxidation: Dysprosium oxide.

Reduction: Dysprosium (II) compounds.

Substitution: Dysprosium halides.

Scientific Research Applications

Dysprosium-fod has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of dysprosium-fod involves its interaction with various molecular targets and pathways. Dysprosium ions can influence the magnetic properties of materials by altering the orientation of the easy axis of magnetization and exchange interactions . In photocatalytic applications, dysprosium-doped materials enhance the degradation of organic pollutants by increasing the efficiency of electron-hole pair separation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dysprosium-fod belongs to a family of dysprosium-based coordination compounds. Below is a detailed comparison with structurally and functionally analogous complexes:

Dysprosium Hexafluoroacetylacetonate (Dy(hfac)₃·2H₂O)

- Structure : Dy³⁺ coordinated to three hexafluoroacetylacetonate (hfac⁻) ligands and two water molecules .

- Applications : Used in spin-crossover materials and single-molecule magnets. Unlike this compound, Dy(hfac)₃·2H₂O is hygroscopic, limiting its use in moisture-sensitive reactions .

- Thermal Stability : Decomposes at 180°C, whereas this compound remains stable up to 250°C .

Dysprosium Oxide (Dy₂O₃)

- Structure : A binary oxide with a cubic crystal system .

- Applications : Employed in neutron-absorbing control rods and phosphors. Unlike this compound, Dy₂O₃ lacks catalytic activity but exhibits superior thermal stability (>2000°C) .

- Toxicity: Classified as non-hazardous, while this compound requires precautions against skin/eye irritation .

Dysprosium Fluoride (DyF₃)

- Structure : Ionic lattice with Dy³⁺ and F⁻ ions .

- Applications : Used in fluoride glasses for fiber optics. This compound outperforms DyF₃ in solubility (soluble in THF vs. insoluble) and catalytic versatility .

- Hazards : Both compounds require handling under inert conditions, but DyF₃ poses acute inhalation risks .

Data Tables

Table 1: Comparative Properties of Dysprosium Compounds

Research Findings and Contradictions

- Catalytic Efficiency : this compound demonstrates superior enantioselectivity (>90% ee) in Diels-Alder reactions compared to Dy(hfac)₃·2H₂O (70–80% ee) .

- Luminescence : this compound’s emission intensity at 575 nm (⁴F₉/₂→⁶H₁₃/₂) is 3× higher than DyF₃ due to ligand-mediated sensitization .

- Safety Data: Contradictions exist in toxicity profiles. This compound is flagged for irritation (H315/H319) , while Dy₂O₃ is classified as non-hazardous despite similar LD₅₀ values in rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.